![molecular formula C14H11N3O3S2 B2384041 N'-(1,2-Oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide CAS No. 2380042-75-9](/img/structure/B2384041.png)
N'-(1,2-Oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-Oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide, commonly known as OTM-15, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
OTM-15 exerts its therapeutic effects through the inhibition of the protein-protein interaction between Hsp90 and its co-chaperone Cdc37. This interaction is essential for the stability and function of various client proteins, including oncogenic kinases and steroid hormone receptors. By inhibiting this interaction, OTM-15 destabilizes client proteins and leads to their degradation, resulting in the inhibition of cancer cell proliferation, reduction of inflammation, and protection against neuronal cell death.
Biochemical and Physiological Effects:
OTM-15 has been shown to have a high binding affinity for Hsp90 and Cdc37, indicating its specificity for the target proteins. It has also been found to be non-toxic and well-tolerated in animal studies, suggesting its potential as a safe and effective therapeutic agent. In terms of physiological effects, OTM-15 has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of OTM-15 is its specificity for the target proteins, which reduces the potential for off-target effects. Another advantage is its non-toxic nature, which allows for higher doses to be administered without adverse effects. However, one limitation is the lack of clinical data on the safety and efficacy of OTM-15 in humans, which limits its potential for clinical use.
Direcciones Futuras
Future research on OTM-15 could focus on its potential therapeutic applications in other fields, such as infectious diseases and autoimmune disorders. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of OTM-15 in humans to determine its safety and efficacy as a therapeutic agent. Finally, the development of analogs and derivatives of OTM-15 could lead to the discovery of more potent and selective inhibitors of Hsp90 and Cdc37.
Métodos De Síntesis
OTM-15 can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxaldehyde with 2-aminooxazole, followed by the reaction with 2-bromo-4-(thiophen-3-yl)thiophene and then with N-methylglycine methyl ester. The final product is obtained through the reaction with oxalyl chloride and subsequent hydrolysis.
Aplicaciones Científicas De Investigación
OTM-15 has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, OTM-15 has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, OTM-15 has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, OTM-15 has been shown to protect against neuronal cell death and improve cognitive function.
Propiedades
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c18-13(14(19)16-12-1-3-20-17-12)15-6-11-5-10(8-22-11)9-2-4-21-7-9/h1-5,7-8H,6H2,(H,15,18)(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENHVLPWMLUAOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1NC(=O)C(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1,2-Oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

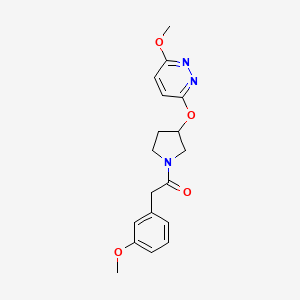
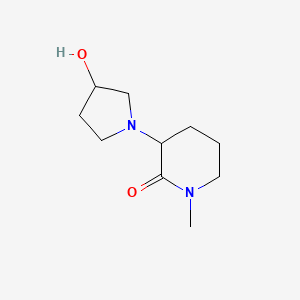

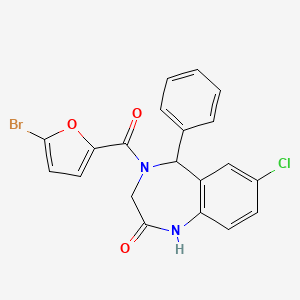
![2-[(E)-3-(3-chloro-2-methylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B2383967.png)
-3-[3-(trifluoromethyl)phenoxy]pyridin-2-yl]ethylidene})amine](/img/structure/B2383969.png)
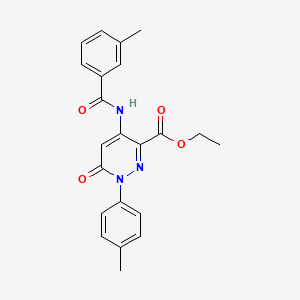
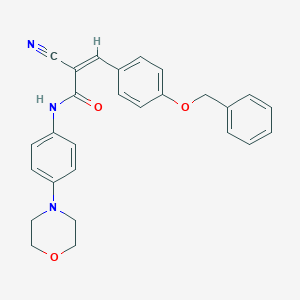
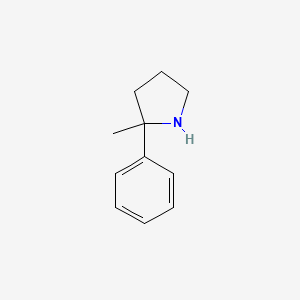

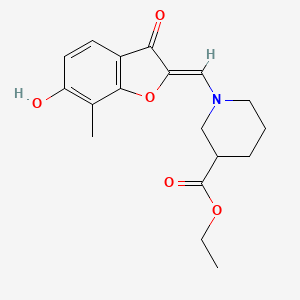
![2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2383977.png)
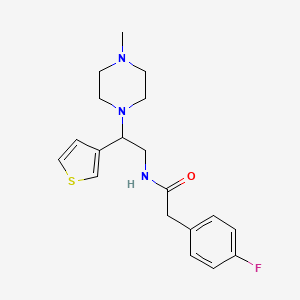
![5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383979.png)